molecular formula C8H12F3NO B15294706 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one CAS No. 159651-13-5

2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one

Cat. No.: B15294706
CAS No.: 159651-13-5
M. Wt: 195.18 g/mol
InChI Key: IFJPEBWAHNJUHX-LURJTMIESA-N
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Description

2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one is a fluorinated organic compound with significant applications in various fields, including medicinal chemistry and material science. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one typically involves the reaction of 2-methylpiperidine with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound, influencing various biological pathways.

    Medicine: Explored for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, often enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Another fluorinated compound with similar applications in organic synthesis and medicinal chemistry.

    1-Trifluoroacetyl piperidine: Shares structural similarities and is used in similar research applications.

    2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Utilized in the synthesis of fluorinated pharmaceuticals and materials.

Uniqueness: 2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one stands out due to its specific structural features, particularly the presence of the piperidine ring, which imparts unique pharmacological properties. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

159651-13-5

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethanone

InChI

InChI=1S/C8H12F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

IFJPEBWAHNJUHX-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCCCN1C(=O)C(F)(F)F

Canonical SMILES

CC1CCCCN1C(=O)C(F)(F)F

Origin of Product

United States

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